
Butoconazole nitrate
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La préparation du butoconazole implique plusieurs étapes :
Réaction de condensation : Le réactif de Grignard réagit ensuite avec l'épichlorhydrine pour former du 1-chloro-4-p-chlorophényl-2-butanol.
Introduction de l'imidazole :
Acidification : Enfin, le composé est acidifié avec de l'acide nitrique pour produire du nitrate de butoconazole.
Méthodes de production industrielle
La production industrielle du nitrate de butoconazole implique des étapes similaires, mais elle est optimisée pour la fabrication à grande échelle. Les matières premières utilisées sont rentables et les solvants de réaction sont choisis pour leur sécurité et leur adéquation à la production industrielle .
Analyse Des Réactions Chimiques
Types de réactions
Le butoconazole subit diverses réactions chimiques, notamment :
Oxydation : Le butoconazole peut être oxydé dans des conditions spécifiques pour former différents dérivés.
Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant le cycle imidazole et les groupes phényles.
Réactifs et conditions courants
Agents oxydants : Les agents oxydants courants utilisés comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réactifs de substitution : Les agents halogénants comme le chlore et le brome sont souvent utilisés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du butoconazole, qui peuvent avoir des propriétés antifongiques et des applications différentes.
Applications de la recherche scientifique
Le butoconazole a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé dans l'étude des dérivés de l'imidazole et de leurs propriétés chimiques.
Industrie : Le composé est utilisé dans le développement de crèmes antifongiques et d'autres formulations pharmaceutiques.
Mécanisme d'action
Le butoconazole exerce ses effets antifongiques en inhibant la synthèse de l'ergostérol, un composant crucial des membranes cellulaires fongiques . Cette inhibition est obtenue par le blocage de l'enzyme cytochrome P450 14α-déméthylase, ce qui conduit à une altération de la composition lipidique de la membrane cellulaire, à une augmentation de la perméabilité et, en fin de compte, à une perturbation osmotique ou à une inhibition de la croissance de la cellule fongique .
Applications De Recherche Scientifique
Pharmacological Properties
Butoconazole nitrate is classified as an imidazole derivative with fungicidal activity. It disrupts the cell membrane integrity of fungi, leading to osmotic disruption and growth inhibition. The compound is formulated as a vaginal cream, allowing for localized treatment of infections.
Vulvovaginal Candidiasis Treatment
This compound is primarily indicated for the treatment of vulvovaginal candidiasis. Clinical trials have demonstrated its efficacy in achieving rapid symptom relief compared to other antifungal treatments.
Efficacy Studies
- In one study comparing a single dose of this compound cream to a seven-day regimen of miconazole nitrate, both treatments showed comparable cure rates (82.8% for butoconazole vs. 84.4% for miconazole), with no significant differences in effectiveness at follow-ups .
- A randomized trial indicated that butoconazole provided faster relief from symptoms than fluconazole, with median times to first relief being 17.5 hours for butoconazole compared to 22.9 hours for fluconazole .
Study | Treatment | Cure Rate (%) | Time to Relief (hours) |
---|---|---|---|
Study 1 | Butoconazole | 82.8 | 17.5 |
Study 2 | Miconazole | 84.4 | - |
Study 3 | Fluconazole | - | 22.9 |
Case Study: Comparative Efficacy
In a clinical trial involving 223 patients, this compound was compared to miconazole nitrate over a treatment period. Results showed that:
- The proportion of patients reporting severe symptoms decreased significantly after treatment with butoconazole.
- At the 30-day follow-up, 88% of patients treated with butoconazole were clinically cured .
Case Study: Single-Dose Efficacy
Another study evaluated the efficacy of a single-dose formulation of this compound against traditional multi-day therapies:
- Patients receiving butoconazole experienced faster symptom resolution and had similar long-term cure rates compared to those on longer treatments .
Safety Profile
This compound has a favorable safety profile with fewer reported adverse events compared to some other antifungals like fluconazole. Common side effects include local irritation such as vulvovaginal pruritus and burning sensations, which are generally mild and self-limiting .
Mécanisme D'action
Butoconazole exerts its antifungal effects by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes . This inhibition is achieved through the blockade of the enzyme cytochrome P450 14α-demethylase, leading to altered cell membrane lipid composition, increased permeability, and ultimately, osmotic disruption or growth inhibition of the fungal cell .
Comparaison Avec Des Composés Similaires
Composés similaires
- Miconazole
- Clotrimazole
- Econazole
- Kétoconazole
Unicité
Le butoconazole est unique parmi les antifongiques imidazolés en raison de ses modifications structurales spécifiques, qui renforcent son activité fongicide contre Candida albicans . Il a également un profil pharmacocinétique favorable, avec une absorption systémique minimale lorsqu'il est appliqué par voie intravaginale .
Activité Biologique
Butoconazole nitrate is an imidazole derivative widely used as a topical antifungal agent, primarily for the treatment of vulvovaginal candidiasis. Its biological activity encompasses a range of antifungal, antibacterial, and antitrichomonal effects. This article delves into the compound's pharmacological properties, clinical efficacy, and safety profile, supported by data tables and research findings.
This compound exhibits its biological activity primarily through the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. By disrupting this process, butoconazole effectively impairs fungal growth and replication.
In Vitro Efficacy
This compound has demonstrated significant antifungal activity against various Candida species, particularly Candida albicans. The Minimum Inhibitory Concentrations (MICs) for several strains are summarized in Table 1.
Organism | MIC (µg/ml) |
---|---|
Candida albicans | ≤10 |
Trichophyton mentagrophytes | 0.5 |
Microsporum canis | 1 |
In comparative studies, this compound showed comparable efficacy to other antifungal agents such as miconazole and clotrimazole, with all three compounds inhibiting 100% of tested C. albicans strains at concentrations of 10 µg/ml or less .
Antibacterial and Antitrichomonal Activity
Butoconazole also exhibits antibacterial properties. The MIC values for various bacterial strains are presented in Table 2.
Bacterial Strain | MIC (µg/ml) |
---|---|
Staphylococcus aureus | 6.25 |
Streptococcus pyogenes | 0.0016 |
Klebsiella pneumoniae | 6.25 |
The compound's activity against Trichomonas vaginalis was also noted, with a Minimum Lethal Concentration (MLC) of 100 µg/ml .
Clinical Studies
Several clinical trials have assessed the efficacy of this compound in treating vulvovaginal candidiasis:
- Single-Dose vs. Multi-Dose : A study compared a single dose of butoconazole 2% cream to a seven-day regimen of miconazole. The cure rates were similar, with butoconazole achieving an 82.8% cure rate at follow-up compared to miconazole's 84.4% .
- Rapid Relief : Another trial demonstrated that butoconazole provided faster relief from symptoms compared to fluconazole, with significant differences in the time to first relief of symptoms (12.9 hours for butoconazole vs. 20.7 hours for fluconazole) .
- Safety Profile : Butoconazole was well-tolerated in clinical studies, with fewer reported adverse events than fluconazole. Common side effects included vulvovaginal pruritus and burning sensations .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates slow absorption from the vaginal mucosa, with detectable plasma levels occurring between two and eight hours post-administration. Maximum plasma concentrations are typically reached within 12 to 24 hours following application .
Excretion Studies
A study involving radiolabeled this compound showed that approximately 86-97% of the administered dose was recovered in urine and vaginal washes over a week-long period . This highlights the compound's localized action and minimal systemic absorption.
Safety and Toxicology
This compound has been evaluated for mutagenicity and teratogenicity:
- Mutagenicity : No mutagenic effects were observed in various test systems involving Salmonella typhimurium and Saccharomyces cerevisiae. Additionally, no evidence of mutagenicity was noted in mouse micronucleus tests .
- Teratogenicity : Animal studies indicated no teratogenic effects at doses significantly higher than those used therapeutically in humans .
Propriétés
IUPAC Name |
1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3N2S/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22/h1-5,7-8,10-11,13,16H,6,9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLMUYACZKCSHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67085-14-7 (nitrate), 82382-24-9 (unspecified nitrate), 64872-77-1 (nitrate salt/solvate) | |
Record name | Butoconazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064872760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048537 | |
Record name | Butaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Butoconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Nitrate salt: 0.26 mg/ml (practically insoluble), 8.18e-04 g/L | |
Record name | Butoconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00639 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Butoconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The exact mechanism of the antifungal action of butoconazole is unknown, however, it is presumed to function as other imidazole derivatives via inhibition of steroid synthesis. Imidazoles generally inhibit the conversion of lanosterol to ergosterol via the inhibition of the enzyme cytochrome P450 14α-demethylase, resulting in a change in fungal cell membrane lipid composition. This structural change alters cell permeability and, ultimately, results in the osmotic disruption or growth inhibition of the fungal cell. | |
Record name | Butoconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00639 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
64872-76-0, 64872-77-1 | |
Record name | Butoconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64872-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butoconazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064872760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butoconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00639 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Butoconazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758658 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTOCONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q771797PH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Butoconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
~159°C with decomposition (nitrate salt), 159 °C (decomposition) | |
Record name | Butoconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00639 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Butoconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.